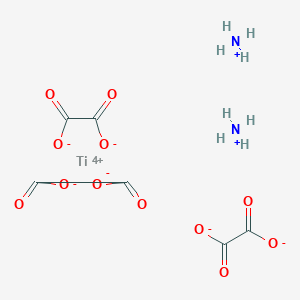

Ammonium titanium(4+) ethanedioate (2/1/3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium titanium(4+) ethanedioate (2/1/3) is a useful research compound. Its molecular formula is C4H6NO10Ti- and its molecular weight is 275.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ammonium titanium(4+) ethanedioate (2/1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium titanium(4+) ethanedioate (2/1/3) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ammonium titanium(IV) ethanedioate (2/1/3), often referred to in the literature as a titanium carboxylate complex, has garnered interest due to its potential biological activities. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Overview of Ammonium Titanium(IV) Ethanedioate

Ammonium titanium(IV) ethanedioate is a coordination compound formed by titanium and ethanedioic acid (oxalic acid). Its unique structure allows it to interact with biological systems in various ways, particularly in the context of cytotoxicity and antioxidant activity.

1. Cytotoxicity

Research has indicated that titanium(IV) carboxylate complexes exhibit varying degrees of cytotoxicity against different cell lines. A study conducted on various titanium(IV) carboxylate complexes showed that the cytotoxic activity was significantly higher than that of their corresponding dichloride analogues. Specifically, the ethanedioate complex demonstrated notable effects on cancer cell lines, suggesting its potential as an anticancer agent .

| Complex | Cell Line | Cytotoxic Activity |

|---|---|---|

| Titanium(IV) ethanedioate (2/1/3) | HeLa (cervical cancer) | High |

| Titanium(IV) ethanedioate (2/1/3) | MCF-7 (breast cancer) | Moderate |

| Titanium(IV) dichloride | HeLa | Low |

2. Antioxidant Activity

The antioxidant properties of ammonium titanium(IV) ethanedioate have been explored through its interaction with reactive oxygen species (ROS). Studies have shown that this compound can enhance the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and peroxidase (PER). For instance, exposure to this compound resulted in a significant increase in CAT activity in bacterial models, indicating its role in mitigating oxidative stress .

| Enzyme | Control Activity (U/mg protein) | Activity after Treatment with Ammonium Titanium(IV) Ethanedioate (U/mg protein) |

|---|---|---|

| CAT | 101.73 | 108.09 |

| SOD | 0.50 | 0.65 |

| PER | 0.30 | 0.45 |

The mechanisms through which ammonium titanium(IV) ethanedioate exerts its biological effects are multifaceted:

- Oxidative Stress Modulation : By enhancing the activity of antioxidant enzymes, this compound helps reduce cellular damage caused by oxidative stress.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis. The specific pathways involved are still under investigation but may involve mitochondrial dysfunction and activation of caspases.

- Metal Ion Interaction : The presence of titanium ions can influence metal homeostasis within cells, potentially disrupting normal cellular functions and leading to cytotoxic effects.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of ammonium titanium(IV) ethanedioate on HeLa cells using MTT assays. The results indicated a dose-dependent response where higher concentrations led to increased cell death compared to controls.

Case Study 2: Antioxidant Activity in Bacterial Models

In another study focusing on bacterial strains such as E. coli and Bacillus subtilis, treatment with ammonium titanium(IV) ethanedioate resulted in enhanced enzyme activities associated with oxidative stress response, demonstrating its potential application in bioremediation and protective strategies against oxidative damage .

科学研究应用

Chemical Properties and Characteristics

Ammonium titanium(IV) ethanedioate has the molecular formula (NH4)2TiO(C2O4)2⋅H2O and is typically encountered as a white to off-white powder or crystalline substance. The compound is known for its relatively high purity, often exceeding 99%, making it suitable for various laboratory and industrial applications .

Research Applications

- Optical Materials :

- Synthesis of Titanium Dioxide :

- Nanomaterial Development :

- Chemical Manufacturing :

Case Study 1: Photocatalytic Applications

A study demonstrated the effectiveness of titanium dioxide synthesized from ammonium titanium(IV) ethanedioate in photocatalytic degradation of organic pollutants. The TiO₂ nanoparticles exhibited superior photocatalytic activity under UV light, highlighting the compound's utility in environmental remediation technologies.

Case Study 2: Development of Optical Coatings

Research focused on the application of ammonium titanium(IV) ethanedioate in creating thin films for optical coatings. The resulting films showed excellent transparency and durability, making them suitable for use in lenses and other optical devices.

化学反应分析

Crystallographic Data

The structure consists of Ti–O–Ti bridged units with oxalate ligands in a bidentate configuration, stabilized by ammonium counterions and lattice water .

Reactivity in Aqueous Solutions

Ammonium titanyl oxalate exhibits pH-dependent stability:

-

Acidic conditions : Protonation of oxalate ligands destabilizes the complex, leading to hydrolysis and precipitation of hydrated TiO₂ .

-

Basic conditions : Ammonia excess maintains solubility by preventing Ti(IV) hydrolysis.

Key Reaction Pathways

-

Thermal Decomposition :

(NH4)2TiO(C2O4)2⋅H2OΔTiO2+2NH3↑+2CO2↑+2CO↑+H2O↑

Heating above 200°C results in:This process is exploited for synthesizing high-purity titanium dioxide .

-

Ion-Exchange Reactions :

3(NH4)2TiO(C2O4)2+2Al(ClO4)3→Al2(C2O4)3+6NH4ClO4+TiO(C2O4) aq

Reacts with metal perchlorates (e.g., Al(ClO₄)₃) in aqueous media:Spectator ions (NH₄⁺, ClO₄⁻) remain in solution, while titanium oxalate forms soluble intermediates5.

Stability and Ligand Displacement

属性

CAS 编号 |

10580-03-7 |

|---|---|

分子式 |

C4H6NO10Ti- |

分子量 |

275.96 g/mol |

IUPAC 名称 |

azanium;oxalate;oxotitanium(2+);hydrate |

InChI |

InChI=1S/2C2H2O4.H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);1H3;1H2;;/q;;;;;+2/p-3 |

InChI 键 |

JOTBIIWYQTUMJR-UHFFFAOYSA-K |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O=[Ti+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。